![molecular formula C18H14N6O2 B5209350 N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-2-furamide](/img/structure/B5209350.png)
N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-2-furamide
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Overview
Description
“N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-2-furamide” is a complex organic compound. It contains a pyrazole moiety, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Scientific Research Applications
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Tubercular Activity
Pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carboxyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Antileishmanial Properties
The evaluation of pyrazole carboximidamide derivatives also revealed potential in vitro activity against L. amazonensis . A therapy using an anti-inflammatory drug with antileishmanial properties, lower toxicity, cost, side effects and patient compliance may be very advantageous .
Chemical Properties
This compound has a molecular formula of C19H21N7O3S and an average mass of 427.480 Da . It is predicted to have a Log Octanol-Water Partition Coef (Log Kow) of 1.20 . The boiling point is estimated to be 690.90°C and the melting point is estimated to be 301.77°C .
Mechanism of Action
Mode of Action
Based on its structural features, it can be hypothesized that it may interact with its targets through hydrogen bonding or pi-stacking interactions, leading to changes in the target’s function .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural similarity to other pyrazole and pyridazine derivatives, it may influence pathways related to cell signaling, enzyme activity, or protein synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural features, it may have potential effects on cell signaling, enzyme activity, or protein synthesis, but these effects would depend on the specific targets it interacts with .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions. Without specific information about its targets and mode of action, it’s difficult to predict how these factors might influence its activity .
properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-18(15-3-1-12-26-15)21-14-6-4-13(5-7-14)20-16-8-9-17(23-22-16)24-11-2-10-19-24/h1-12H,(H,20,22)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVTYNBITNTJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide |
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